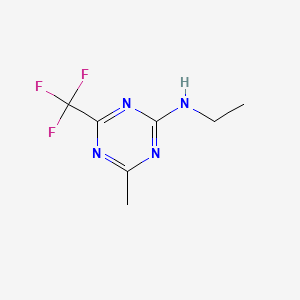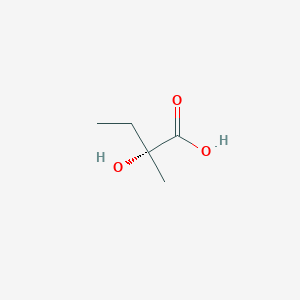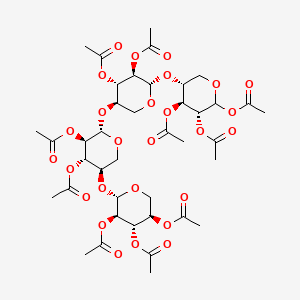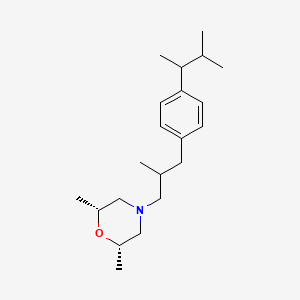
1-Desmethyl-2-methylpropyl Amorolfine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desmethyl-2-methylpropyl Amorolfine is a derivative of Amorolfine, a morpholine antifungal agent. It is primarily used in research and industrial applications as an impurity standard and reference material. Amorolfine itself is known for its efficacy in treating fungal infections, particularly onychomycosis (fungal infections of the nails) by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Vorbereitungsmethoden
The synthesis of 1-Desmethyl-2-methylpropyl Amorolfine involves several steps, starting from the basic structure of Amorolfine. The synthetic route typically includes:
Formation of the morpholine ring: This is achieved through a series of reactions involving the appropriate starting materials and reagents.
Substitution reactions: These are used to introduce the 1-Desmethyl-2-methylpropyl group into the morpholine ring.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Analyse Chemischer Reaktionen
1-Desmethyl-2-methylpropyl Amorolfine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Desmethyl-2-methylpropyl Amorolfine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in studies investigating the mechanisms of antifungal agents and their effects on fungal cells.
Medicine: It is used in research focused on developing new antifungal treatments and understanding the pharmacokinetics and pharmacodynamics of existing treatments.
Industry: It is used in the production of antifungal products and as a quality control standard in the pharmaceutical industry
Wirkmechanismus
The mechanism of action of 1-Desmethyl-2-methylpropyl Amorolfine is similar to that of Amorolfine. It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, which are involved in the biosynthesis of ergosterol. By inhibiting these enzymes, the compound depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes. This disruption of the cell membrane leads to the antifungal effects of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Desmethyl-2-methylpropyl Amorolfine is unique compared to other similar compounds due to its specific structure and the presence of the 1-Desmethyl-2-methylpropyl group. Similar compounds include:
Amorolfine: The parent compound, which has a similar mechanism of action but lacks the 1-Desmethyl-2-methylpropyl group.
Ciclopirox: Another antifungal agent that works by chelating polyvalent cations, leading to the inhibition of metal-dependent enzymes.
Terbinafine: An antifungal agent that inhibits squalene epoxidase, another enzyme involved in ergosterol biosynthesis.
These compounds share similar antifungal properties but differ in their specific mechanisms of action and chemical structures.
Eigenschaften
Molekularformel |
C21H35NO |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19? |
InChI-Schlüssel |
FVSQRXVLXYEZIE-FXSDRFNOSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Kanonische SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


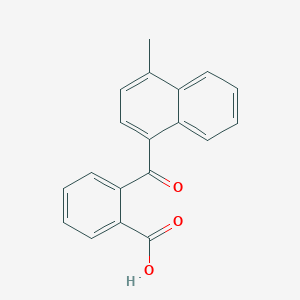
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
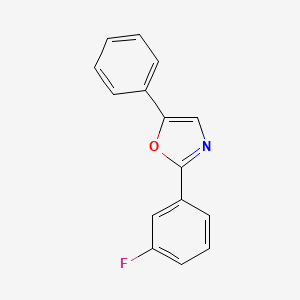
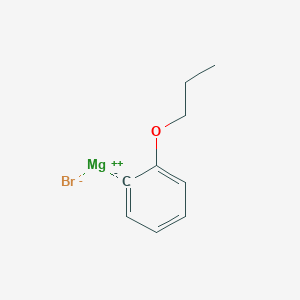
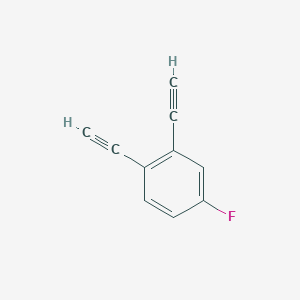
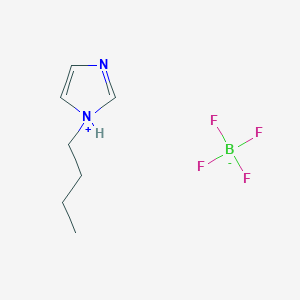
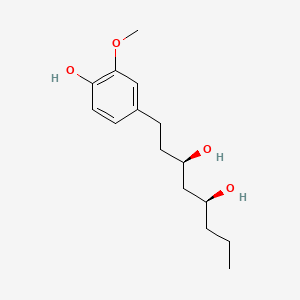
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
